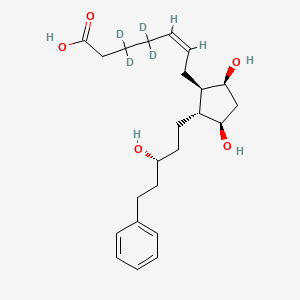

Latanoprost (free acid)-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Latanoprost (free acid)-d4 is a deuterated analog of latanoprost, a synthetic prostaglandin F2α analog. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of latanoprost due to its stability and resistance to metabolic degradation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Latanoprost (freie Säure)-d4 beinhaltet die Deuterierung von Latanoprost an bestimmten Positionen. Der Prozess beginnt in der Regel mit der Herstellung der Latanoprost-Vorstufe, gefolgt von einer selektiven Deuterierung unter Verwendung deuterierter Reagenzien. Die Reaktionsbedingungen umfassen oft die Verwendung deuterierter Lösungsmittel und Katalysatoren, um die Einarbeitung von Deuteriumatomen zu ermöglichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Latanoprost (freie Säure)-d4 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von fortschrittlichen chromatographischen Verfahren ist üblich, um die deuterierte Verbindung von ihren nicht-deuterierten Gegenstücken zu trennen und zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Latanoprost (freie Säure)-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in der Molekül vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an bestimmten Positionen auftreten, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Latanoprost (freie Säure)-d4, die oft auf ihre pharmakologischen Eigenschaften untersucht werden .

Wissenschaftliche Forschungsanwendungen

Latanoprost (freie Säure)-d4 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird verwendet, um die Stabilität und Reaktivität deuterierter Verbindungen zu untersuchen.

Biologie: Wird in Stoffwechselstudien eingesetzt, um die Wege und Mechanismen des Latanoprost-Stoffwechsels zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Werkzeug zur Untersuchung von Arzneimittelwechselwirkungen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und in Qualitätskontrollprozessen eingesetzt.

5. Wirkmechanismus

Latanoprost (freie Säure)-d4 entfaltet seine Wirkung, indem es als selektiver Agonist des Prostaglandin F2α-Rezeptors wirkt. Diese Interaktion erhöht den Abfluss des Kammerwassers aus dem Auge und senkt so den Augeninnendruck. Die molekularen Ziele sind die Prostaglandin F2α-Rezeptoren im Ziliarmuskel und im Trabekelwerk, was zu einem erhöhten uveoskleralen Abfluss führt .

Ähnliche Verbindungen:

Bimatoprost: Ein weiteres Prostaglandin-Analogon, das zur Behandlung von Glaukom eingesetzt wird, jedoch mit anderen pharmakokinetischen Eigenschaften.

Travoprost: Ähnlich in der Funktion, unterscheidet sich jedoch in seiner chemischen Struktur und Rezeptoraffinität.

Einzigartigkeit von Latanoprost (freie Säure)-d4: Latanoprost (freie Säure)-d4 ist aufgrund seiner deuterierten Natur einzigartig, die eine erhöhte Stabilität und Resistenz gegenüber metabolischem Abbau bietet. Dies macht es zu einem wertvollen Werkzeug in pharmakokinetischen Studien und bei der Entwicklung neuer Therapeutika .

Wirkmechanismus

Latanoprost (free acid)-d4 exerts its effects by acting as a selective agonist of the prostaglandin F2α receptor. This interaction increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. The molecular targets include the prostaglandin F2α receptors in the ciliary muscle and trabecular meshwork, leading to increased uveoscleral outflow .

Vergleich Mit ähnlichen Verbindungen

Bimatoprost: Another prostaglandin analog used to treat glaucoma, but with different pharmacokinetic properties.

Travoprost: Similar in function but differs in its chemical structure and receptor affinity.

Tafluprost: A prostaglandin analog with a unique side chain that provides different pharmacological effects.

Uniqueness of Latanoprost (free acid)-d4: this compound is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and in the development of new therapeutic agents .

Biologische Aktivität

Latanoprost (free acid)-d4 is a deuterated analog of latanoprost, a synthetic prostaglandin F2α analog primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits biological activities similar to latanoprost, primarily functioning as an agonist for the prostaglandin F2α receptor (FP receptor). The incorporation of deuterium atoms enhances its stability, making it a valuable internal standard in analytical chemistry, particularly for quantifying latanoprost levels in biological samples.

Latanoprost-d4 acts by increasing the outflow of aqueous humor, which effectively reduces intraocular pressure (IOP). The pharmacological effects can be observed within 3-4 hours post-administration, peaking at 8-12 hours and lasting up to 24 hours. This mechanism involves relaxation of ciliary smooth muscles and alterations in the extracellular matrix within the uveoscleral pathway .

Table 1: Comparison of Prostaglandin Analogues

| Compound Name | Structure Features | Primary Use | Unique Aspects |

|---|---|---|---|

| Latanoprost | Prostaglandin F2α analog | Glaucoma treatment | Non-deuterated version |

| Bimatoprost | Prostaglandin analog with an amide bond | Glaucoma treatment | Different receptor selectivity |

| Travoprost | Prostaglandin F2α analog | Glaucoma treatment | Enhanced potency compared to latanoprost |

| Tafluprost | Prostaglandin F2α analog | Glaucoma treatment | Preservative-free formulation |

| Latanoprost-d4 | Deuterated prostaglandin F2α analog | Analytical standard | Enhanced stability |

Pharmacokinetics and Stability

The pharmacokinetic profile of latanoprost-d4 is similar to that of its non-deuterated counterpart. Studies indicate that it retains its efficacy at the FP receptors while providing a stable isotopic standard for various analytical methods. Its deuterated form allows for more accurate measurements in pharmacokinetic studies without interference from endogenous compounds .

Neuroprotective Effects

Research has shown that latanoprost exhibits neuroprotective properties in both in vitro and in vivo models. A study demonstrated that low concentrations of latanoprost could prevent neuronal damage induced by ischemia, suggesting that it may influence cyclooxygenase (COX-2) and nitric oxide synthase activity. This neuroprotective effect appears to be concentration-dependent, with significant results observed at lower doses .

Case Study: Neuroprotective Activity

In a rat model, latanoprost was administered at a dose of 0.01 mg/kg/day for three days following induced ischemia. Results indicated a reduction in lactate accumulation in retinal tissue, comparable to that achieved with established neuroprotective agents like MK-801. Additionally, latanoprost reduced lactate dehydrogenase (LDH) release from human retinal cells exposed to hypoxic conditions .

Clinical Applications and Side Effects

Latanoprost-d4's primary clinical application lies in its role as an internal standard for quantifying latanoprost levels in biological samples. However, it may also serve as a research tool for understanding the pharmacodynamics and pharmacokinetics of prostaglandin analogs in glaucoma treatment. Potential side effects associated with latanoprost include iris pigmentation changes and eyelash growth, which are also observed with its deuterated form .

Eigenschaften

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-GPPKKVIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.